2-hydroxy-N,N-dimethylpropan-1-amine oxide

Vue d'ensemble

Description

Molecular Structure Analysis

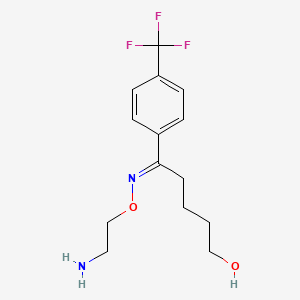

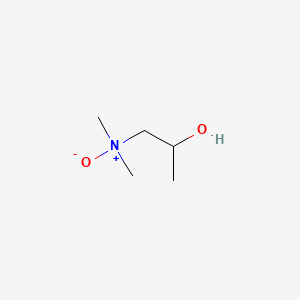

The molecular structure of “2-hydroxy-N,N-dimethylpropan-1-amine oxide” consists of five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.Chemical Reactions Analysis

Amine oxides, such as “2-hydroxy-N,N-dimethylpropan-1-amine oxide”, are formed by the oxidation of tertiary amines by reagents such as hydrogen peroxide . They are highly polar molecules and have excellent water solubility .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-N,N-dimethylpropan-1-amine oxide” include a molecular weight of 119.16 and a density of 1.0±0.1 g/cm3 . Its boiling point is 200.2±23.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis Applications

- Propargylamine Synthesis : An efficient method for synthesizing N,N-dimethylpropargylamines using Cu(II)-catalyzed oxidative alkynylation reaction of trimethylamine N-oxides with alkynes is described. This process does not require an external oxidant and tolerates various functional groups, achieving moderate to excellent yields (Xu et al., 2011).

Chemical Reaction Studies

- Sulfonium Ylides Formation : Research on 2-hydroxy-benzoquinones reacting with DMSO/Ac2O to produce dimethylsulfonium ylides, which further react with tertiary methylamine N-oxides to produce 3-methylamino-substituted benzoquinones, has been conducted. This highlights a multi-step process involving amine N-oxides (Rosenau et al., 2004).

Organic Chemistry Applications

- N,O-Disubstituted Hydroxylamines (NODHA) in Organic Synthesis : NODHA, including 2-hydroxy-N,N-dimethylpropan-1-amine oxide, have become significant as intermediates for synthesizing complex nitrogen-containing compounds, including natural products and their analogues (Khlestkin & Mazhukin, 2003).

Chemical Catalysis

- Carbon Dioxide Catalysis in Hydrogen Peroxide N-Oxidation of Amines : Studies on the reactivity of the peroxymonocarbonate ion in oxidizing aliphatic amines to N-oxides have provided insights into the catalytic properties of these compounds, suggesting an efficient method for preparing tertiary amine N-oxides (Balagam & Richardson, 2008).

Biochemical Research

- Role in Nitric Oxide (NO) Donation : Research on diazeniumdiolates (NONOates), including those derived from primary amine adducts like 2-hydroxy-N,N-dimethylpropan-1-amine oxide, has revealed their potential in releasing nitric oxide and nitroxyl under physiological conditions. This has implications for pharmacological treatment and biochemical research (Miranda et al., 2005).

Polymer Science

- Polymer Modification : The compound has been used in modifying graphite oxide with hydroxyl and amine groups, facilitating atom transfer radical polymerization and improving the dispersity of graphite oxide sheets in solvents. This has implications for developing advanced materials and nanocomposites (Yang et al., 2009).

Propriétés

IUPAC Name |

2-hydroxy-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(7)4-6(2,3)8/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQYZKUFLIUMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N,N-dimethylpropan-1-amine oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)